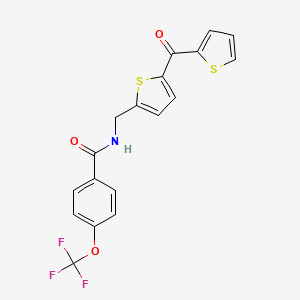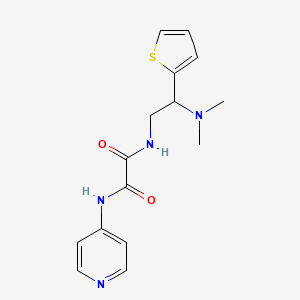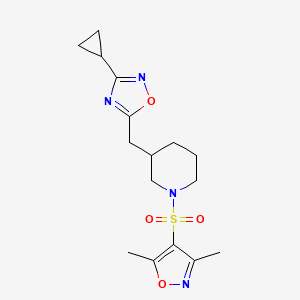
6-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridazine-3-carboxamide" is a derivative of the imidazo[1,2-b]pyridazine class. This class of compounds has been studied for their central nervous system (CNS) activities. The papers provided focus on the synthesis and CNS activities of similar compounds, which can give insights into the properties and potential activities of the compound .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the formation of the core imidazo[1,2-b]pyridazine structure followed by various substitutions at specific positions on the ring system to achieve the desired functional groups. In the first paper, the authors report the synthesis of 6-(N-benzyl-N-methylamino)-3-methoxy-2-phenyl(and substituted phenyl or pyridinyl) imidazo[1,2-b]pyridazines from 6-(N-benzyl-N-methylamino)pyridazin-3-amine 2-oxide . This method could potentially be adapted to synthesize the compound by introducing the appropriate substituents at the relevant positions on the imidazo[1,2-b]pyridazine core.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by a fused imidazo and pyridazine ring system. Substituents on this core structure can significantly influence the compound's biological activity and binding affinity to various receptors in the CNS. The presence of a methoxy group and other substituents in the 6-position, as seen in the compounds studied in the papers, suggests that modifications at this position are critical for activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-b]pyridazine derivatives are likely to include nucleophilic substitution reactions, amine formation, and oxidation processes. The specific reactions would depend on the substituents being introduced and the starting materials used. The papers do not provide detailed reaction mechanisms but do indicate that the synthesized compounds have the ability to interact with CNS receptors, implying that they possess the necessary chemical functionality to undergo such interactions .
Physical and Chemical Properties Analysis
While the papers do not provide explicit information on the physical and chemical properties of the specific compound , they do report on the CNS activities of similar compounds. For example, the ability to displace [3H]diazepam from rat brain membrane preparations was measured, and IC50 values were reported . These activities suggest that the compounds have adequate lipophilicity and molecular recognition features to cross the blood-brain barrier and interact with CNS receptors. The presence of a methoxy group and other substituents can influence the compound's solubility, stability, and overall pharmacokinetic profile.
Applications De Recherche Scientifique
Synthesis and Biological Studies
- Research on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been conducted, highlighting the potential for these compounds in cancer research, specifically against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
- Studies on imidazo[1,2-b]pyridazines have explored their synthesis and central nervous system activity, indicating their potential use in neurological research and drug development (Barlin, Davies, Davis, & Harrison, 1994).
Antimicrobial and Anti-inflammatory Agents
- Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized and evaluated for their analgesic and anti-inflammatory activities, suggesting the usefulness of such compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
- The synthesis and antibacterial bioactivity of novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives have been investigated, demonstrating significant antimicrobial properties, especially against Gram-positive and Gram-negative bacterial strains (Othman & Hussein, 2020).
Synthesis and Characterization
- Research on the synthesis of various novel compounds, including thiazolopyrimidines and oxadiazepines, has been performed, showcasing the broad range of synthetic methods and potential applications in chemical and pharmaceutical sciences (Hirpara, Parikh, Merja, & Parekh, 2003).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-methoxy-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-12(23-15(17-9)11-4-3-7-22-11)8-16-14(20)10-5-6-13(21-2)19-18-10/h3-7H,8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFPGIKIJLGKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine](/img/structure/B2545744.png)
![5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2545746.png)



![5,6-Dimethyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2545750.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2545756.png)


![5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one](/img/structure/B2545759.png)

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545762.png)
